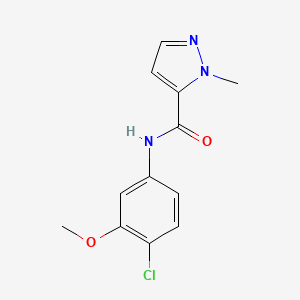![molecular formula C18H20N2O2 B7679902 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide, also known as MPMPB, is a synthetic compound that belongs to the family of benzamides. It has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPMPB is a selective antagonist of the dopamine D3 receptor and has been found to exhibit promising results in the treatment of several neurological and psychiatric disorders.
作用机制
The mechanism of action of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide involves its selective antagonism of the dopamine D3 receptor. This receptor is predominantly localized in the mesolimbic and mesocortical dopaminergic pathways, which are involved in the regulation of reward, motivation, and cognition. Antagonism of the dopamine D3 receptor by this compound has been found to modulate the activity of these pathways and improve the symptoms of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the binding of dopamine to the D3 receptor, which leads to a decrease in the release of dopamine in the mesolimbic and mesocortical pathways. This, in turn, leads to a reduction in the reward-seeking behavior and addictive potential of drugs of abuse. This compound has also been found to improve the cognitive and motor symptoms of Parkinson's disease by modulating the activity of the dopaminergic pathways.
实验室实验的优点和局限性
The advantages of using 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of the dopaminergic pathways. It also exhibits a low affinity for other dopamine receptors, which reduces the risk of off-target effects. The limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents.
未来方向
There are several future directions for the research on 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to develop more potent and selective analogs of this compound that exhibit improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems.
合成方法
The synthesis of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzylamine, which undergoes N-alkylation with propargyl bromide to form N-prop-2-ynyl-4-methoxybenzylamine. This intermediate compound is then subjected to reductive amination with 4-methoxybenzaldehyde to form this compound.
科学研究应用
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders.
属性
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-19-18(21)15-6-8-16(9-7-15)20-13-14-4-10-17(22-2)11-5-14/h3-11,20H,1,12-13H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELIXNBGDLEQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)

![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)

![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)

![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)

![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)
